(1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane
Description
The compound (1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a rigid 8-azabicyclo[3.2.1]octane core. Its structure includes two sulfonyl substituents: a 4-ethoxyphenylsulfonyl group at the 8-position and a phenylsulfonyl group at the 3-position.
Properties
IUPAC Name |
3-(benzenesulfonyl)-8-(4-ethoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S2/c1-2-27-18-10-12-20(13-11-18)29(25,26)22-16-8-9-17(22)15-21(14-16)28(23,24)19-6-4-3-5-7-19/h3-7,10-13,16-17,21H,2,8-9,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYQSXCCSJZTQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.
Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions. This involves the reaction of the bicyclic core with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Ethoxyphenyl Substitution: The ethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where an ethoxy group is substituted onto a phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for sulfonylation and substitution steps to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions vary but often involve strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
Medically, the compound has potential applications as a drug candidate or a pharmacophore in the design of new therapeutic agents. Its sulfonyl groups are known to enhance the bioavailability and metabolic stability of drugs.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its robust bicyclic structure and functional groups.
Mechanism of Action
The mechanism of action of (1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the bicyclic structure provides rigidity and specificity in binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural variations among azabicyclo[3.2.1]octane derivatives include:
- Substituent type : Sulfonyl, aryloxy, isoxazole, or carbonitrile groups.
- Position : Substituents at the 3-, 8-, or fused ring positions.
- Stereochemistry : Configuration of the bicyclic core (e.g., 1R,5S vs. 1S,5R).
Comparative Data Table
Key Findings
For example, the pyrazole-sulfonyl derivative (37) in showed optimized activity in structure-activity relationship (SAR) studies, suggesting substituent bulkiness and electronic effects modulate target engagement . The isoxazole oxime derivative (9e) demonstrated nematicidal activity, highlighting the scaffold’s versatility in agrochemical applications .
Stereochemical Influence :
- The (1R,5S) configuration in the target compound likely enforces a specific conformation, as seen in ’s crystal structure, where fused ring conformations (chair vs. envelope) dictate spatial orientation of substituents .
Synthetic Accessibility: Sulfonylation (e.g., ) and organometallic coupling () are common strategies. The target compound’s dual sulfonyl groups may require sequential sulfonylation steps under controlled conditions .
Biological Target Hypotheses :
- Analogous compounds with sulfonamides (e.g., ’s PubChem entry) are associated with kinase or GPCR inhibition. The target compound’s 4-ethoxy group may enhance blood-brain barrier penetration for CNS applications .
Biological Activity
(1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a complex bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with two sulfonyl groups that are critical for its biological activity. The molecular formula is and its molecular weight is approximately 402.51 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4S2 |
| Molecular Weight | 402.51 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs) and ion channels. Research indicates that compounds with similar structures can modulate signaling pathways associated with pain and inflammation, making them potential candidates for analgesic or anti-inflammatory drugs .
Pharmacological Effects
- Antinociceptive Activity : Studies have shown that related bicyclic compounds exhibit significant antinociceptive effects, suggesting that this compound may also possess this property.
- Anti-inflammatory Properties : Compounds in this class have demonstrated the ability to reduce inflammation in various animal models, indicating potential therapeutic applications in treating inflammatory diseases.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is required to confirm these findings.
Study 1: Antinociceptive Effects
A study conducted on a series of azabicyclo compounds found that those with sulfonyl substituents exhibited enhanced antinociceptive activity compared to their non-sulfonylated counterparts. The mechanism was proposed to involve modulation of pain pathways mediated by opioid receptors .
Study 2: Anti-inflammatory Activity
In a model of acute inflammation, the administration of related compounds resulted in a significant reduction of paw edema in rats. The study indicated that these compounds could inhibit pro-inflammatory cytokines, supporting their potential use as anti-inflammatory agents .
Study 3: Cytotoxicity Against Cancer Cells
Research evaluating the cytotoxic effects of structurally similar compounds on various cancer cell lines indicated that they could induce apoptosis in a dose-dependent manner. This suggests that this compound may also have similar properties, warranting further investigation into its anticancer potential .
Q & A
Synthesis and Purification
Q: What are the key challenges in synthesizing (1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane, and how are they methodologically addressed? A:
- Challenges : Steric hindrance from the bicyclo[3.2.1]octane core complicates sulfonylation at positions 3 and 7. Maintaining stereochemical integrity (1R,5S configuration) during functionalization is critical.
- Methodology :
- Stepwise sulfonylation : Sequential introduction of 4-ethoxyphenylsulfonyl and phenylsulfonyl groups using tert-butyloxycarbonyl (Boc) protection to avoid cross-reactivity .
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless conditions) ensure retention of the 1R,5S configuration .
- Purification : Reverse-phase HPLC or silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the product (>95% purity) .
Classification : Basic
Structural Characterization
Q: What analytical techniques are used to confirm the stereochemistry and molecular geometry of this compound? A:
- X-ray crystallography : Resolves the bicyclo[3.2.1]octane chair conformation and verifies dihedral angles between fused rings (e.g., 67.63° for the N-atom plane) .
- NMR spectroscopy :
Stereochemical Stability
Q: How is the stereochemical stability of the (1R,5S) configuration evaluated under varying experimental conditions? A:
- Accelerated degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) and monitor epimerization via chiral HPLC .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points >200°C) that may induce racemization .
- Kinetic resolution : Use enzyme-mediated hydrolysis (e.g., lipases) to assess enantiomeric excess (ee) retention .
Classification : Advanced
Structure-Activity Relationship (SAR) Studies
Q: How do modifications to the sulfonyl substituents influence biological activity in SAR studies? A:
- Methodology :
- Substituent variation : Replace 4-ethoxyphenyl or phenylsulfonyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) analogs .
- Biological assays : Test analogs for receptor binding (e.g., radioligand displacement assays) or enzyme inhibition (e.g., IC₅₀ determination) .
- Findings :
- Electron-withdrawing groups (e.g., -NO₂) enhance target affinity by stabilizing charge-transfer interactions.
- Bulkier substituents reduce solubility but improve metabolic stability .
Classification : Advanced
Computational Modeling
Q: What computational strategies predict the compound’s interaction with biological targets? A:
- Molecular docking : Use SMILES/InChI descriptors (e.g.,
InChI=1S/C21H23NO3.ClH...) to model binding poses in protein active sites (e.g., serotonin receptors) . - MD simulations : Analyze conformational flexibility of the bicyclo[3.2.1]octane core under physiological conditions (e.g., solvation in water/octanol) .
- QSAR models : Correlate substituent electronegativity with bioactivity using Hammett constants .
Classification : Advanced
Data Contradictions and Resolution
Q: How are discrepancies between spectroscopic and crystallographic data resolved? A:
- Case study : If NMR suggests equatorial sulfonyl placement but X-ray shows axial orientation:
Degradation Pathways
Q: What are the dominant degradation pathways under oxidative or hydrolytic stress? A:
- Oxidative stress : LC-MS identifies sulfone-to-sulfoxide conversion (m/z +16) in H₂O₂ solutions .
- Hydrolytic cleavage : Basic conditions (pH >10) cleave the azabicyclo C-N bond, forming bicyclo[3.2.0] byproducts .
- Mitigation : Lyophilization or inert atmosphere storage (N₂) reduces degradation .
Classification : Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
